molecular formula C22H28O5 B1217608 Dihydrocostatolide CAS No. 909-13-7

Dihydrocostatolide

Cat. No.: B1217608
CAS No.: 909-13-7
M. Wt: 372.5 g/mol
InChI Key: YPUTYHJWWMYIGF-PZROIBLQSA-N
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Description

Dihydrocostatolide (NSC 661123) is a naturally occurring coumarin-derived compound classified under the calanolide family. It is extracted from the fruits and twigs of the tropical tree Calophyllum lanigerum . Structurally, it is characterized by a dihydro modification of the coumarin scaffold, which distinguishes it from related calanolides such as (+)-calanolide A (NSC 650886) and (-)-calanolide B (NSC 661122; costatolide). This compound has garnered significant attention for its potent anti-HIV-1 activity, inhibiting diverse viral isolates, including clinical variants across clades A–F, syncytium-inducing/non-syncytium-inducing strains, and T-tropic/monocyte-tropic isolates . Its mechanism of action involves non-competitive inhibition of HIV-1 reverse transcriptase, preventing viral replication.

Properties

CAS No.

909-13-7

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(16S,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one

InChI

InChI=1S/C22H28O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h10-12,18,24H,6-9H2,1-5H3/t11-,12-,18-/m0/s1

InChI Key

YPUTYHJWWMYIGF-PZROIBLQSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Synonyms

dihydrocostatolide
NSC 661123
NSC-661123

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Dihydrocostatolide shares a common coumarin backbone with (+)-calanolide A and (-)-calanolide B. All three compounds are derived from Calophyllum lanigerum and exhibit anti-HIV-1 activity through reverse transcriptase inhibition . Key structural similarities include:

  • Coumarin Core : A fused benzene-α-pyrone ring system.
  • Side Chain Modifications : Hydrophobic substituents that enhance binding to the HIV-1 reverse transcriptase hydrophobic pocket.

Structural Differences and Pharmacological Implications

The primary distinction lies in the saturation state of the coumarin ring:

  • This compound : Features a dihydro modification (two additional hydrogen atoms) at the C-10 and C-11 positions, reducing the double bond in the coumarin ring.
  • Calanolide A and B: Retain an unsaturated coumarin core.

This structural difference influences:

  • Stability : this compound’s saturated structure may confer greater metabolic stability compared to its unsaturated counterparts.
  • Solubility : Reduced polarity due to saturation could affect bioavailability.
  • Binding Affinity : The dihydro modification may alter interactions with the reverse transcriptase active site, though all three compounds show broad-spectrum inhibition .

Anti-HIV Activity Profile

All three calanolides inhibit HIV-1 laboratory-adapted strains and clinical isolates, including drug-resistant variants. However, comparative studies suggest nuanced differences:

  • Potency: (+)-Calanolide A is reported to have the highest potency in vitro, while this compound and calanolide B exhibit comparable efficacy .
  • Resistance Profile: this compound maintains activity against viral strains with mutations conferring resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Data Table: Comparative Analysis of Calanolides

Compound Source Key Structural Feature Anti-HIV Activity (Scope) Notable Pharmacological Traits
This compound Calophyllum lanigerum Dihydro coumarin ring Broad-spectrum (clades A–F, SI/NSI, T/M-tropic) Enhanced metabolic stability
(+)-Calanolide A Calophyllum lanigerum Unsaturated coumarin ring High potency against NNRTI-resistant strains Moderate oral bioavailability
(-)-Calanolide B Calophyllum lanigerum Unsaturated coumarin ring Synergistic with other antiretrovirals Rapid plasma clearance

Research Findings and Pharmacological Considerations

  • Toxicity: All calanolides exhibit low cytotoxicity in human peripheral blood mononuclear cells (PBMCs), supporting their safety profile.
  • Clinical Development: (+)-Calanolide A advanced to Phase II trials but faced challenges due to formulation stability.

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